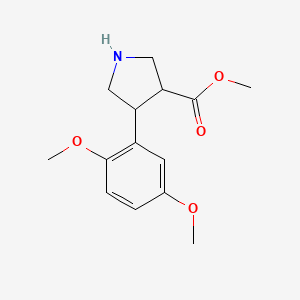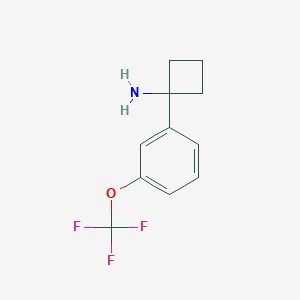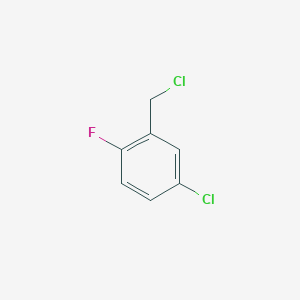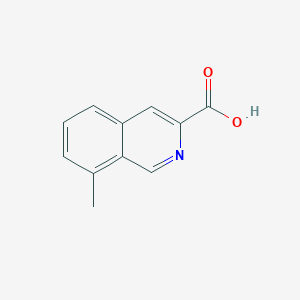
1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-thiol is an organofluorine compound characterized by the presence of a trifluoroethyl group attached to a pyrazole ring with a thiol group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-thiol typically involves the introduction of the trifluoroethyl group to a pyrazole precursor. One common method involves the reaction of 1H-pyrazole-4-thiol with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoroethyl group under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolate anions.
Substitution: Substituted pyrazole derivatives.
Applications De Recherche Scientifique
1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to the presence of the trifluoroethyl group, which can enhance metabolic stability and bioavailability.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties imparted by the trifluoroethyl group.
Mécanisme D'action
The mechanism of action of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-thiol involves its interaction with molecular targets through the thiol group and the trifluoroethyl group. The thiol group can form covalent bonds with target proteins or enzymes, potentially inhibiting their activity. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity for specific targets by increasing its lipophilicity and metabolic stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-thiol
- 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-thiol
- 1-(2,2,2-trifluoroethyl)-1H-imidazole-4-thiol
Uniqueness
1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-thiol is unique due to the specific positioning of the trifluoroethyl group and the thiol group on the pyrazole ring. This unique structure can influence its reactivity and interaction with molecular targets, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C5H5F3N2S |
|---|---|
Poids moléculaire |
182.17 g/mol |
Nom IUPAC |
1-(2,2,2-trifluoroethyl)pyrazole-4-thiol |
InChI |
InChI=1S/C5H5F3N2S/c6-5(7,8)3-10-2-4(11)1-9-10/h1-2,11H,3H2 |
Clé InChI |
YQSQODAQETWJBM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NN1CC(F)(F)F)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![cis-5',5'-Dimethyltetrahydro-1H-spiro[pentalene-2,2'-[1,3]dioxan]-5(3H)-one](/img/structure/B15311922.png)



